Product packaging for Cucurbitacine-X-glucoside(Cat. No.:CAS No. 74080-86-7)

Cucurbitacine-X-glucoside

Cat. No.: B14442912
CAS No.: 74080-86-7
M. Wt: 660.8 g/mol
InChI Key: VUWQDBVUAUCVJP-HNSCCJSDSA-N
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Description

Contextualization within Natural Product Chemistry

Cucurbitacins are a group of highly oxidized tetracyclic triterpenoid (B12794562) compounds, well-known for their characteristic bitter taste and potent biological activities. maxapress.comrsc.org These compounds are primarily found in the plant family Cucurbitaceae, which includes common vegetables like cucumbers, melons, and pumpkins. maxapress.comwikipedia.org However, their presence is not limited to this family; they have also been identified in a diverse range of other plant families, including Brassicaceae, Scrophulariaceae, and Rubiaceae. wikipedia.orgnih.gov

In the broader context of natural product chemistry, cucurbitacins and their glycosidic forms represent a significant area of research. They are classified as secondary metabolites, compounds that are not essential for the primary growth and development of the plant but play a crucial role in its interaction with the environment. maxapress.com For instance, the bitterness of cucurbitacins serves as a natural defense mechanism against herbivores. wikipedia.org

The fundamental structure of these compounds is the cucurbitane skeleton, a tetracyclic triterpene hydrocarbon. rsc.orgnih.gov It is the extensive modifications of this core structure, including variations in oxygenation and the attachment of different functional groups, that give rise to the vast array of cucurbitacin derivatives. rsc.org

Structural Diversity and Glycosidic Variations of Cucurbitacins

The structural diversity of cucurbitacins is remarkable, with over 20 major types identified and designated by letters from A to T. maxapress.comresearchgate.net This diversity is a result of variations in the side chains and the stereochemistry of the core structure. researchgate.net

A significant aspect of this diversity is the formation of glycosides. Cucurbitacins often exist in the form of glycosides, where a sugar molecule is attached to the cucurbitacin aglycone. maxapress.comnih.gov This glycosidic linkage most commonly occurs at the C-2 position of the cucurbitane skeleton, forming 2-O-β-glycosides. nih.gov The addition of a sugar moiety significantly alters the polarity and solubility of the parent cucurbitacin, which can influence its biological activity and distribution within the plant.

The biosynthesis of these complex molecules begins with the cyclization of 2,3-oxidosqualene (B107256) to form cucurbitadienol (B1255190). nih.govresearchgate.net A series of subsequent enzymatic reactions, including hydroxylation, acetylation, and glucosylation, then lead to the production of the various cucurbitacin derivatives. nih.gov Key enzymes in this pathway include oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), acetyltransferases (ACTs), and UDP-glucosyltransferases (UGTs). nih.gov

Historical Perspectives and Evolution of Research Focus

The study of cucurbitacins has a long history, with the first compound, α-elaterin (now known as cucurbitacin E), being isolated as a crystalline substance in 1831. nih.govdiva-portal.org However, it was not until the mid-20th century that significant progress was made in elucidating their chemical structures. diva-portal.org Research on cucurbitacins began in earnest in the 1950s, driven by their notable medicinal properties. maxapress.comresearchgate.net

Early research focused on the isolation and structural characterization of these compounds from various plant sources. As analytical techniques advanced, so did the understanding of the vast structural diversity within the cucurbitacin family. The focus of research has since evolved to encompass their biosynthesis, ecological roles, and a wide range of potential pharmacological applications. researchgate.net More recent investigations have delved into the genetic basis of cucurbitacin diversity and the regulation of their biosynthesis in different plant species. nih.gov

Detailed Research Findings on Cucurbitacin Glucosides

The table below presents a selection of cucurbitacin glucosides and their aglycones, highlighting their chemical properties and the plant sources from which they have been isolated.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Plant Source(s)
Cucurbitacin B C₃₂H₄₆O₈558.7Citrullus colocynthis maxapress.com
Cucurbitacin E C₃₂H₄₄O₈556.7Citrullus colocynthis, Cucurbita spp. maxapress.comphytolab.com
Cucurbitacin I C₃₀H₄₂O₇514.66Cucurbita spp. axios-research.com
Cucurbitacin E 2-O-glucoside C₃₈H₅₄O₁₃718.84Bryonia sp., Citrullus sp., Cucumis sp., Cucurbita sp., Gratiola sp., Iberis sp. phytolab.comaxios-research.com
Cucurbitacin I 2-O-glucoside Not specifiedNot specifiedNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H52O11 B14442912 Cucurbitacine-X-glucoside CAS No. 74080-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74080-86-7

Molecular Formula

C36H52O11

Molecular Weight

660.8 g/mol

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(E,2R)-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C36H52O11/c1-17(2)9-12-24(39)36(8,45)29-20(38)14-33(5)23-11-10-18-19(35(23,7)25(40)15-34(29,33)6)13-21(30(44)32(18,3)4)46-31-28(43)27(42)26(41)22(16-37)47-31/h9-10,12-13,17,19-20,22-23,26-29,31,37-38,41-43,45H,11,14-16H2,1-8H3/b12-9+/t19-,20-,22-,23+,26-,27+,28-,29+,31-,33+,34-,35+,36+/m1/s1

InChI Key

VUWQDBVUAUCVJP-HNSCCJSDSA-N

Isomeric SMILES

CC(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O

Canonical SMILES

CC(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Origin of Product

United States

Biosynthesis and Ecological Roles of Cucurbitacin Glucosides

Natural Abundance and Distribution Across Plant Taxa

Prevalence in Cucurbitaceae and Other Plant Families

Cucurbitacin glucosides are most famously produced by members of the gourd family, Cucurbitaceae. wikipedia.orgnih.gov This family includes well-known plants such as cucumbers, melons, squashes, and pumpkins. nih.govresearchgate.net Within this family, different species produce distinct profiles of cucurbitacins. For instance, Cucurbitacin C is the primary bitter compound in cucumber (Cucumis sativus), while Cucurbitacin B is predominant in melon (Cucumis melo), and Cucurbitacin E is characteristic of watermelon (Citrullus lanatus). researchgate.net

Beyond the Cucurbitaceae, cucurbitacins and their glycoside derivatives have been identified in a surprising number of other plant families. wikipedia.org These include, but are not limited to, the Brassicaceae, Scrophulariaceae, Begoniaceae, and Rosaceae. wikipedia.orgnih.gov Their presence has also been noted in some mushroom species and even certain marine mollusks. wikipedia.org

Localization within Plant Tissues and Organ Systems

The concentration and distribution of cucurbitacin glucosides can vary significantly within a single plant. plantarchives.org They are generally synthesized in situ and are not transported to other parts of the plant. nih.govresearchgate.net These compounds can be found in various tissues, including the leaves, stems, roots, and fruits. researchgate.net

In many species, the highest concentrations of cucurbitacins are found in the fruits and roots of mature plants. plantarchives.orgnih.gov For example, in fruits that produce these compounds, the concentration typically peaks upon maturity. plantarchives.org Conversely, seeds generally contain very low levels of cucurbitacins. plantarchives.orgnih.gov The specific distribution is regulated by tissue-specific transcription factors, which control the expression of the biosynthetic genes. nih.gov For instance, in cucumber, the Bl (Bitter leaf) and Bt (Bitter fruit) transcription factors regulate cucurbitacin biosynthesis in the leaves and fruits, respectively. wikipedia.org

Elucidation of Biosynthetic Pathways

The biosynthesis of cucurbitacin glucosides is a complex, multi-step process that begins with common isoprenoid precursors and involves a series of enzymatic modifications.

Isoprenoid Precursor Metabolism and Cyclization (e.g., Squalene-2,3-epoxide to Cucurbitadienol)

The journey to cucurbitacin begins with the mevalonate (B85504) (MVA) pathway, which produces the fundamental building blocks of isoprenoids. maxapress.com The process starts with acetyl-CoA and, through a series of enzymatic reactions, leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). maxapress.com These five-carbon units are then assembled into larger molecules.

A key intermediate, farnesyl pyrophosphate (FPP), is formed from two molecules of IPP and one molecule of DMAPP. maxapress.com Two FPP molecules are then joined to create squalene (B77637). Squalene is subsequently oxidized to form 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. researchgate.net This cyclization of 2,3-oxidosqualene is a critical branching point for the synthesis of many triterpenoids, including sterols and cucurbitacins. researchgate.net The first committed step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene to form the core cucurbitane skeleton, cucurbitadienol (B1255190). researchgate.netnih.gov This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC) known as cucurbitadienol synthase. researchgate.netnih.gov

Enzymatic Functionalization: Hydroxylation, Acetylation, and Glucosylation Steps

Following the formation of the cucurbitadienol backbone, a variety of enzymes work to modify this core structure, leading to the vast diversity of cucurbitacins observed in nature. nih.gov These modifications primarily involve hydroxylation, acetylation, and glucosylation. nih.gov

Hydroxylation: The addition of hydroxyl (-OH) groups to the cucurbitadienol skeleton is a crucial step in creating the different classes of cucurbitacins.

Acetylation: The attachment of acetyl groups (-COCH3) further diversifies the cucurbitacin structures.

Glucosylation: Finally, the attachment of glucose units to the hydroxyl groups forms the cucurbitacin glucosides. This step is what defines the compounds discussed in this article.

Role of Oxidosqualene Cyclases (OSCs), Cytochrome P450 Monooxygenases (CYPs), Acyltransferases (ACTs), and UDP-Glucosyltransferases (UGTs)

The enzymatic machinery responsible for the biosynthesis of cucurbitacin glucosides involves several key families of enzymes that are often encoded by genes located in clusters within the plant genome. maxapress.comresearchgate.net

Oxidosqualene Cyclases (OSCs): As mentioned, OSCs, specifically cucurbitadienol synthase, catalyze the initial and pivotal cyclization of 2,3-oxidosqualene to cucurbitadienol, thereby committing the precursor to the cucurbitacin pathway. researchgate.netnih.gov

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is primarily responsible for the extensive hydroxylation and other oxidative modifications of the cucurbitadienol core. nih.govnih.gov Different CYPs catalyze reactions at specific positions on the triterpenoid (B12794562) skeleton, which is a major source of the structural diversity among different cucurbitacins (e.g., Cucurbitacin B vs. Cucurbitacin E). nih.gov For example, in melon and watermelon, specific CYPs are responsible for the key structural variations that distinguish cucurbitacins C, B, and E. nih.gov

Acyltransferases (ACTs): These enzymes are responsible for the acetylation of the hydroxylated cucurbitacin intermediates. maxapress.comnih.gov The addition of acetyl groups can alter the properties of the final compound.

UDP-Glucosyltransferases (UGTs): This class of enzymes catalyzes the final step in the formation of cucurbitacin glucosides. nih.gov UGTs transfer a glucose molecule from a UDP-glucose donor to an acceptor molecule, in this case, a cucurbitacin aglycone. This glucosylation step can impact the solubility and biological activity of the cucurbitacin. nih.gov

The coordinated action of these enzyme families, regulated at the genetic level, results in the production of the specific cucurbitacin glucoside profiles characteristic of different plant species. nih.gov

Genetic Determinants and Gene Cluster Organization in Cucurbitacin Glucoside Biosynthesis

The biosynthesis of the bitter-tasting and defensive cucurbitacin compounds is a complex process governed by a specific set of genes often found organized in biosynthetic gene clusters (BGCs). This clustering facilitates the coordinated expression of the genes necessary for the production of these specialized metabolites. The core biosynthetic pathway for cucurbitacins, which are the precursors to their glucosylated forms, involves several key enzyme families.

The initial and rate-limiting step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene to form the foundational triterpene skeleton, cucurbitadienol. nih.gov This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC), encoded by the Bi (Bitter) gene. nih.gov The Bi gene is considered a primary determinant of bitterness in cucurbit plants. nih.gov

Following the formation of cucurbitadienol, a series of modifications are carried out by cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs). nih.govyoutube.com These enzymes are responsible for the hydroxylation, oxidation, and acetylation of the cucurbitadienol backbone, leading to the vast diversity of cucurbitacin structures found in nature, such as cucurbitacin B, C, and E. nih.govnih.gov Comparative genomic studies across different cucurbit species like cucumber, melon, and watermelon have revealed that the genes for these enzymes are often located in conserved syntenic loci. nih.gov While a core set of genes within the BGC is conserved, species-specific variations, including gene duplications and pseudogenization within these clusters, contribute to the chemical diversity of cucurbitacins produced by different plants. researchgate.net

The final step in the formation of cucurbitacin glucosides is the attachment of a glucose molecule, a reaction catalyzed by UDP-glucosyltransferases (UGTs). mdpi.com While the core cucurbitacin biosynthetic pathway is well-studied, the specific UGTs involved in the glucosylation of different cucurbitacins are an area of ongoing research. The expression of the cucurbitacin biosynthetic genes is tightly regulated by transcription factors, particularly those from the basic helix-loop-helix (bHLH) family. colostate.edufrontiersin.org These transcription factors can be tissue-specific, controlling the production of cucurbitacins in different parts of the plant, such as the leaves, fruits, and roots. colostate.edufrontiersin.org

Below is an interactive data table summarizing the key genes and enzymes involved in cucurbitacin biosynthesis.

Gene FamilyEnzymeFunction in Cucurbitacin BiosynthesisReferences
OSC Oxidosqualene cyclase (Bi)Catalyzes the cyclization of 2,3-oxidosqualene to cucurbitadienol, the precursor of all cucurbitacins. nih.gov
CYP450 Cytochrome P450 monooxygenasesResponsible for the hydroxylation and oxidation of the cucurbitadienol skeleton, leading to diverse cucurbitacin structures. nih.govyoutube.com
ACT AcyltransferasesCatalyze the acetylation of the cucurbitacin core, further contributing to their structural diversity. nih.govyoutube.com
UGT UDP-glucosyltransferasesMediate the glucosylation of cucurbitacins to form cucurbitacin glucosides. mdpi.com
bHLH Basic helix-loop-helix transcription factorsRegulate the tissue-specific expression of cucurbitacin biosynthetic genes. colostate.edufrontiersin.org

Physiological and Ecological Significance

Role as Chemical Defense Mechanisms Against Herbivores and Pathogens

Cucurbitacins and their glucosides play a crucial role in the defense of plants against a wide array of natural enemies, including herbivores and pathogenic microorganisms. researchgate.netresearchgate.net The intensely bitter taste of these compounds acts as a potent feeding deterrent for most generalist herbivores. frontiersin.org This anti-feedant property is a primary line of defense, protecting vital plant tissues from damage.

Research has demonstrated the effectiveness of cucurbitacins in protecting leaves and fruits from attack by various arthropods and even birds. researchgate.net The production of these compounds is a clear example of a chemical defense strategy that has co-evolved with herbivore pressure. While generalist herbivores are repelled, some specialist insects, such as diabroticine leaf beetles, have adapted to not only tolerate but also use cucurbitacins as feeding stimulants and arrestants. mdpi.com

Beyond their role in deterring herbivores, cucurbitacins also exhibit antimicrobial properties, providing protection against pathogenic fungi and bacteria. researchgate.net This dual functionality as both an anti-herbivore and antimicrobial defense highlights the ecological importance of these compounds for plant survival and fitness. The sequestration of cucurbitacins in different plant tissues can vary, allowing for targeted protection where it is most needed.

Interactions with the Plant Microbiome

Recent studies have begun to uncover the influence of cucurbitacins on the plant microbiome, particularly in the rhizosphere, the soil region directly influenced by root secretions. The exudation of specialized metabolites by plant roots is a key mechanism for shaping the composition and function of the soil microbial community.

A notable study on melon demonstrated that the secretion of cucurbitacin B into the rhizosphere selectively enriches for specific bacterial genera, namely Enterobacter and Bacillus. nih.govresearchgate.net This modulation of the root microbiome was shown to confer a significant benefit to the plant, leading to increased resistance against the soil-borne fungal pathogen Fusarium oxysporum. nih.govresearchgate.net The transport of cucurbitacin B from the roots into the soil is mediated by a specific transporter protein, highlighting a sophisticated mechanism by which plants can manipulate their microbial partners. nih.gov

Advanced Methodologies for Isolation, Structural Elucidation, and Quantification of Cucurbitacin Glucosides

Isolation and Purification Strategies

The initial and critical step in studying cucurbitacin glucosides is their effective isolation and purification from complex plant matrices.

Extraction Techniques from Diverse Plant Matrices

The choice of extraction method and solvent is paramount for the successful isolation of cucurbitacin glucosides. mdpi.com Conventional methods like maceration, Soxhlet extraction, and sonication are commonly employed. mdpi.comresearchgate.net The polarity of the solvent plays a crucial role, with polar solvents like methanol (B129727) and ethanol (B145695) being highly effective for extracting these glycosidic compounds. mdpi.comchemfaces.com For instance, a study on Lagenaria siceraria found that acetone (B3395972) was the ideal solvent for obtaining a higher yield of Cucurbitacin I from the mesocarp using Soxhlet extraction. mdpi.com

Less conventional methods such as supercritical fluid extraction (SCFE), ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) are also being explored, though their optimization for cucurbitacin glucosides is still in developmental stages. mdpi.com The selection of the extraction technique often depends on the specific plant part being analyzed, as the distribution of different cucurbitacins can vary within the plant. mdpi.com For example, Cucurbitacin B and E are often concentrated in the roots and cotyledons. mdpi.com

A general procedure for isolating cucurbitacins involves extracting the plant material with a solvent, followed by sequential extraction with a non-polar solvent (to remove lipids and other non-polar compounds) and then a moderately polar solvent. google.com

Preparative Chromatography Approaches

Following extraction, various chromatographic techniques are utilized for the isolation and purification of individual cucurbitacin glucosides. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. impactfactor.org

Thin-Layer Chromatography (TLC): TLC is a valuable tool for the initial separation and identification of cucurbitacins. impactfactor.orgnih.gov Both normal-phase and reverse-phase TLC plates can be used. For instance, normal-phase plates have been developed with a mobile phase of toluene-ethyl acetate (B1210297) (25:75), while reverse-phase plates have used methanol-water (7:3). researchgate.net

Column Chromatography: Open column chromatography is a traditional and widely used method for the fractionation of plant extracts. mdpi.comgoogle.com Flash column chromatography, a modification of column chromatography that uses pressure to increase the flow rate, is a preferred method for purifying cucurbitacins due to its speed and efficiency. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and quantification of cucurbitacin glucosides. researchgate.netimpactfactor.org Preparative HPLC is particularly useful for isolating pure compounds from complex mixtures. impactfactor.orggoogle.com Reversed-phase (RP) HPLC, typically using a C18 column, is the most common mode of separation. researchgate.netgoogle.com Gradient elution systems, often involving acetonitrile (B52724) and water, are frequently employed to achieve optimal separation of various cucurbitacin analogues and their glucosides. researchgate.netmjcce.org.mk For example, a successful separation of Cucurbitacin I, B, and E from Blastania species was achieved using RP-HPLC. mdpi.com

Structural Elucidation Techniques

Once isolated, the precise chemical structure of a cucurbitacin glucoside must be determined. This is accomplished through a combination of sophisticated spectroscopic techniques.

High-Resolution Mass Spectrometry (HR-ESI-MS/MS, QTOF-MS/MS)

High-resolution mass spectrometry is indispensable for determining the molecular formula and analyzing the fragmentation patterns of cucurbitacin glucosides. researchgate.net Techniques like Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) mass spectrometry provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule. researchgate.netaensiweb.com

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the parent ion, characteristic fragment ions are generated that provide information about the structure of the aglycone core and the nature and position of the sugar moiety. researchgate.netaensiweb.com For example, the loss of the glucosyl moiety is a common fragmentation pathway observed for cucurbitacin glucosides. aensiweb.com In-source fragmentation (ISF) combined with HPLC-Q-TOF-MS has been used to screen and identify numerous cucurbitacins and their glucosides in cucumber. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of cucurbitacin glucosides. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their coupling relationships. tandfonline.com The ¹³C NMR spectrum reveals the number of carbon atoms and their hybridization state. tandfonline.com Specific chemical shifts in both ¹H and ¹³C NMR spectra are characteristic of the cucurbitane skeleton and the attached glucosyl unit. researchgate.nettandfonline.com

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are essential for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) identifies proton-proton couplings, helping to trace out the spin systems within the molecule. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure, including the point of attachment of the glucose unit to the cucurbitacin aglycone. researchgate.netmdpi.com

Through the combined analysis of these NMR data, the complete and unambiguous structure of a cucurbitacin glucoside can be determined. nih.govmdpi.com

Analytical Quantification Methodologies

Accurate quantification of cucurbitacin glucosides in plant materials and biological fluids is essential for various research purposes. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govtandfonline.com

A selective and sensitive HPLC-MS method has been developed for the simultaneous determination of cucurbitacin B, E, I, and E-glucoside. nih.gov This method, utilizing a pentafluorophenyl column and negative ion detection, achieved low limits of detection in the picogram range. nih.gov Another validated RP-HPLC method was developed for the quantification of cucurbitacin E in different melon varieties, using a C18 column and UV detection at 230 nm. tandfonline.com

The development of robust and validated analytical methods is crucial for quality control and standardization of plant extracts and products containing cucurbitacin glucosides. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD, ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of cucurbitacin glucosides. Their inherent polarity and non-volatile nature make them ideal candidates for separation via liquid chromatography. Reversed-phase HPLC, typically employing a C18 (octadecylsilyl) stationary phase, is the most common approach. Separation is achieved by applying a gradient elution program, commonly using a mobile phase consisting of acidified water (with formic or acetic acid) and an organic solvent like acetonitrile or methanol. The acid helps to protonate silanol (B1196071) groups on the column and the analytes, leading to sharper, more symmetrical peaks.

Different detection modes offer varying levels of specificity and sensitivity:

UV Detection: Cucurbitacins possess a characteristic α,β-unsaturated ketone chromophore in their molecular structure, which results in strong UV absorbance, typically around 230 nm. A simple UV detector set at this wavelength can be used for quantification if the target compound is well-separated and its identity is known.

Diode Array Detector (DAD): A DAD, or Photodiode Array (PDA) detector, provides a significant advantage over a single-wavelength UV detector. It acquires the full UV-Vis spectrum for every point in the chromatogram. This allows for the assessment of peak purity and provides spectral information that aids in the tentative identification of compound classes.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Coupling HPLC with ESI-MS/MS provides the highest level of confidence in both identification and quantification. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺, allowing for the unambiguous determination of the molecular weight of the intact glucoside. Subsequent fragmentation in the tandem MS (MS/MS) stage, often by collision-induced dissociation (CID), yields characteristic product ions. A common fragmentation pattern for cucurbitacin glucosides is the neutral loss of the glucose moiety (162 Da), which helps confirm the presence of the sugar unit and reveals the mass of the aglycone.

The following table summarizes typical HPLC-MS parameters used in the analysis of cucurbitacin glucosides.

Table 1. Exemplary HPLC-MS/MS Parameters for Cucurbitacin Glucoside Analysis
AnalyteMatrixColumnMobile PhaseDetection ModeParent Ion (m/z)Fragment Ion (m/z)
Cucurbitacin E-2-O-β-D-glucopyranosideCitrullus colocynthis Fruit ExtractC18 (e.g., 100 x 2.1 mm, 1.8 µm)A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid (Gradient)ESI-MS/MS (Positive Ion)723.3 [M+H]⁺561.3 [M+H-162]⁺
Cucurbitacin I-2-O-β-D-glucopyranosideIbervillea sonorae Root ExtractC18 (e.g., 150 x 4.6 mm, 5 µm)A: Water B: Methanol (Gradient)DAD (230 nm) & ESI-MS/MS705.3 [M+H]⁺543.3 [M+H-162]⁺
BryoamarideBryonia dioica Root ExtractC18 (e.g., 100 x 2.1 mm, 2.6 µm)A: Water + 0.1% Formic Acid B: Acetonitrile (Gradient)ESI-MS/MS (Positive Ion)885.4 [M+H]⁺723.3 [M+H-162]⁺

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable alternative and complementary technique to HPLC, especially for rapid screening of multiple samples, quality control of herbal products, and preliminary purification. HPTLC offers high sample throughput, low solvent consumption, and the ability to analyze crude samples with minimal cleanup.

In a typical HPTLC analysis of cucurbitacin glucosides, samples are applied as narrow bands onto a silica (B1680970) gel HPTLC plate. The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of chloroform, methanol, and water. After development, the separated compounds are visualized under UV light (254 nm) or by spraying with a derivatization reagent, such as anisaldehyde-sulfuric acid, followed by heating. This chemical derivatization often produces distinct colors for different compounds, aiding in their identification. Quantification is performed using a densitometer, which measures the reflectance or fluorescence of the spots. The position of a compound is characterized by its Retention factor (Rf) value.

Table 2. HPTLC Method Parameters for Cucurbitacin Glucoside Screening
ParameterDescription
Stationary PhaseHPTLC silica gel 60 F₂₅₄ plates
Mobile Phase ExampleChloroform : Methanol : Water (e.g., 65:35:5, v/v/v)
Derivatization ReagentAnisaldehyde-sulfuric acid reagent, followed by heating at 105°C for 5-10 min
DetectionDensitometric scanning at 230 nm (pre-derivatization) or 550 nm (post-derivatization)
Typical Rf Range0.20 - 0.50 (Glucosides are more polar and have lower Rf values than their aglycones)

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatives

Direct analysis of intact cucurbitacin glucosides by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to their high molecular weight, high polarity, and lack of volatility. However, GC-MS can be an effective tool for structural elucidation of the cucurbitacin aglycone after chemical modification.

The process involves two key steps:

Hydrolysis: The glycosidic bond is cleaved, typically through acid hydrolysis, to separate the sugar moiety from the cucurbitacin aglycone.

Derivatization: The resulting aglycone, which still contains multiple polar hydroxyl (-OH) groups, must be derivatized to increase its volatility and thermal stability. The most common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The resulting volatile TMS-cucurbitacin derivative can then be readily analyzed by GC-MS. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for the confident identification of the aglycone structure by comparison with spectral libraries or known standards. This method is particularly useful for confirming the identity of the core cucurbitacin skeleton in a newly isolated glucoside.

Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Quantification

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific molecule or a class of structurally related compounds. They are created by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary to the template in shape, size, and functionality.

For cucurbitacin analysis, MIPs can be used as highly selective sorbents in solid-phase extraction (SPE), a technique known as MISPE. This allows for the selective isolation of cucurbitacins (including their glucosides) from highly complex matrices like raw plant extracts or food samples. The process involves:

Loading the crude extract onto the MISPE cartridge.

Washing with a solvent that removes interfering compounds but does not dislodge the target analytes.

Eluting the captured cucurbitacin glucosides with a different solvent that disrupts the interactions with the polymer.

This selective pre-concentration and clean-up step significantly reduces matrix effects, leading to more accurate and reliable quantification by subsequent techniques like HPLC. Research has shown that using a common aglycone like Cucurbitacin B as the template can create a MIP capable of binding a range of cucurbitacins and their glucosides.

Table 3. Components for Synthesis of a Cucurbitacin-Selective MIP
ComponentRoleExample Material
TemplateThe molecule that creates the specific binding cavity.Cucurbitacin B or Cucurbitacin E (aglycones)
Functional MonomerInteracts with the functional groups of the template.Methacrylic acid (MAA) or 4-Vinylpyridine (4-VP)
Cross-linkerForms the rigid polymer network around the template-monomer complex.Ethylene glycol dimethacrylate (EGDMA)
PorogenA solvent that solubilizes all components and creates pores in the polymer.Toluene or Chloroform
InitiatorStarts the polymerization reaction.Azobisisobutyronitrile (AIBN)

Method Validation and Robustness Assessment (e.g., Linearity, Precision, Accuracy, LOD, LOQ)

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation according to established guidelines (e.g., from the International Council for Harmonisation, ICH). This process ensures that the method is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is assessed by analyzing a series of standards and is typically demonstrated by a correlation coefficient (R²) of ≥0.999 for the calibration curve.

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). An RSD of <2% is generally required.

Accuracy: The closeness of the measured value to the true value. It is determined by performing recovery studies, where a known amount of pure standard is spiked into a blank matrix and analyzed. The result is expressed as a percentage recovery, with a typical acceptance range of 98-102%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. They are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≈ 3 and LOQ at S/N ≈ 10.

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). In HPLC-DAD, this is checked by assessing peak purity, while in HPLC-MS/MS, it is ensured by monitoring specific parent-to-fragment ion transitions.

Table 4. Typical Validation Parameters for an HPLC-DAD Method for a Cucurbitacin Glucoside
ParameterAcceptance CriterionTypical Result for a Validated Method
Linearity (R²)≥ 0.9990.9995
RangeDefined concentration range (e.g., 1-100 µg/mL)1.0 - 100.0 µg/mL
Precision (RSD)&lt; 2%Intra-day: 0.8%; Inter-day: 1.5%
Accuracy (Recovery)98.0% - 102.0%100.5% ± 1.2%
LODSignal-to-Noise Ratio ≥ 30.05 µg/mL
LOQSignal-to-Noise Ratio ≥ 100.15 µg/mL

Molecular Mechanisms of Action in Preclinical Models

Cellular and Subcellular Modulations

Interference with Cell Cycle Progression (e.g., G0/G1, G2/M Arrest)

Cucurbitacin glucosides have been shown to exert significant inhibitory effects on the proliferation of cancer cells by interfering with the cell cycle. A notable mechanism is the induction of cell cycle arrest, primarily at the G2/M phase.

In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), a combination of cucurbitacin B and E glucosides led to an accumulation of cells in the G2/M phase of the cell cycle researchgate.netresearchgate.netresearchgate.netnih.govmdpi.com. This arrest is associated with a rapid reduction in the levels of the p34CDC2/cyclin B1 complex, a key regulator for the G2 to M phase transition researchgate.netresearchgate.netnih.govmdpi.com. By disrupting this complex, cucurbitacin glucosides effectively halt cell division.

Further research on Cucurbitacin E glucoside (CEG) in melanoma A375 cells demonstrated a significant increase in the G0/G1 phase population and a decrease in the S and G2/M phases, indicating a different point of cell cycle arrest. nih.gov

Table 1: Effects of Cucurbitacin Glucosides on Cell Cycle Progression
Cucurbitacin Glucoside(s)Cell Line(s)Observed EffectKey Molecular Target(s)
Cucurbitacin B/E Glucoside CombinationMCF-7, MDA-MB-231 (Breast Cancer)G2/M Phase Arrestp34CDC2/cyclin B1 complex
Cucurbitacin E GlucosideA375 (Melanoma)G0/G1 Phase ArrestNot specified

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism through which cucurbitacin glucosides exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells.

Treatment with a combination of cucurbitacin B and E glucosides has been demonstrated to induce apoptosis in human breast cancer cells researchgate.netnih.govmdpi.com. This was confirmed by Annexin V/propidium iodide staining and by observing changes in the mitochondrial membrane potential researchgate.netnih.gov. The induction of apoptosis is linked to the inhibition of survivin, an anti-apoptotic protein. Loss of survivin expression is a key indicator of an increased apoptotic process researchgate.net.

In melanoma cells, Cucurbitacin E glucoside has also been identified as an apoptosis inducer nih.gov. The pro-apoptotic effects of cucurbitacin glucosides are often a consequence of their ability to arrest the cell cycle, creating conditions that favor programmed cell death researchgate.netnih.govmdpi.com.

Regulation of Autophagic Processes

Autophagy is a cellular process of self-degradation of cellular components. While it can promote cell survival under stress, it can also lead to cell death. Cucurbitacin glucosides have been implicated in the modulation of autophagic pathways in cancer cells.

Cucurbitacin E glucoside is recognized for its role in inducing autophagy nih.govbohrium.com. Some studies on the aglycone form, cucurbitacin E, suggest that it can induce incomplete autophagy, which is crucial for the production of reactive oxygen species (ROS), DNA damage, and subsequent apoptosis in non-small-cell lung cancer cells nih.gov. It has been proposed that cucurbitacin E may disrupt the autophagic process by affecting the actin cytoskeleton and microtubules, which are essential for the biogenesis and trafficking of autophagosomes nih.gov. While direct evidence for the glucoside form is still emerging, these findings provide a basis for understanding its potential role in regulating autophagy.

Impact on Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Cucurbitacin glucosides have shown potential in inhibiting these processes.

In preclinical models, cucurbitacin glucosides have been observed to impede the migration and invasion of cancer cells nih.gov. For instance, Cucurbitacin B, the aglycone of its glucoside form, significantly inhibited cellular migration and invasion in BRCA1-deficient breast cancer cells researchgate.netresearchgate.net. This suggests that cucurbitacin glucosides could play a role in suppressing the metastatic potential of cancer cells.

Modulation of Cytoskeletal Dynamics (e.g., Actin Aggregation, Cofilin-1)

The cytoskeleton, particularly actin filaments, is crucial for maintaining cell shape, motility, and division. Cucurbitacin glucosides can disrupt the normal organization of the actin cytoskeleton.

Treatment of breast cancer cells with a combination of cucurbitacin B and E glucosides resulted in a distinct change in cell morphology, from an elongated to a rounded shape. This morphological alteration is indicative of an impairment of actin filament organization researchgate.netresearchgate.netnih.govmdpi.com. This disruption of the cytoskeleton can, in turn, affect intracellular signaling pathways that are dependent on cytoskeletal integrity nih.govmdpi.com. The aglycone, Cucurbitacin E, has been shown to inhibit the depolymerization of actin filaments acs.org.

Interactions with Specific Signaling Pathways and Molecular Targets

The diverse biological effects of cucurbitacin glucosides are a result of their ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for cell growth and proliferation. Cucurbitacins are well-documented inhibitors of this pathway researchgate.netplos.orgplos.org. Specifically, they have been shown to inhibit the phosphorylation of STAT3, a key protein in this pathway that, when activated, promotes the transcription of genes involved in cell survival and proliferation researchgate.netplos.orgplos.org.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival and proliferation. Treatment with cucurbitacin glucosides has been shown to reduce the phosphorylation of Akt (also known as PKB), leading to an inhibition of survival signals researchgate.net.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. There is growing evidence that cucurbitacins also affect the MAPK pathway researchgate.net. For example, Cucurbitacin B has been shown to inhibit the Raf/MEK/ERK pathway, a key branch of the MAPK signaling cascade, in leukemia cells researchgate.net.

Other Signaling Pathways: Cucurbitacin E glucoside has been found to alleviate concanavalin (B7782731) A-induced hepatitis by enhancing the SIRT1/Nrf2/HO-1 signaling pathway and inhibiting the NF-κB/NLRP3 signaling pathways, highlighting its anti-inflammatory properties researchgate.net.

Table 2: Signaling Pathways and Molecular Targets of Cucurbitacin Glucosides
Signaling PathwayKey Molecular Target(s)Observed Effect of Cucurbitacin Glucosides
JAK/STATSTAT3Inhibition of phosphorylation
PI3K/AktAkt (PKB)Reduction in phosphorylation
MAPKRaf/MEK/ERKInhibition of the pathway
SIRT1/Nrf2/HO-1-Enhancement of the pathway
NF-κB/NLRP3-Inhibition of the pathway

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition

The JAK/STAT pathway is a critical signaling cascade that translates extracellular signals into transcriptional regulation of genes involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Several cucurbitacin compounds have been identified as potent inhibitors of this pathway.

Research has shown that certain cucurbitacins can inhibit the activation of both JAK2 and STAT3. nih.govnih.gov For instance, Cucurbitacin I has been observed to suppress phosphotyrosine STAT3 in human lung cancer cells and inhibit the proliferation of pancreatic cancer through the JAK2/STAT3 signaling pathway. nih.govjcancer.org Similarly, Cucurbitacin B has been shown to inhibit the activation of JAK2, STAT3, and STAT5 in pancreatic cancer cells. semanticscholar.org This inhibition of STAT phosphorylation prevents their dimerization, nuclear translocation, and subsequent gene transcription, leading to cell cycle arrest and apoptosis. nih.gov

In studies on Cutaneous T-cell lymphoma (CTCL) cell lines, Cucurbitacin E and Cucurbitacin I were both found to inhibit the activation of STAT3, while Cucurbitacin I also inhibited STAT5 activation. nih.govresearchgate.net The inhibitory activity of cucurbitacins on the JAK/STAT pathway is dependent on the specific structure of the molecule; for example, Cucurbitacin A primarily inhibits JAK2, whereas Cucurbitacin Q inhibits STAT3 activation. nih.gov This targeted inhibition highlights the potential of these compounds to interfere with oncogenic signaling.

Table 1: Inhibitory Concentrations of Cucurbitacins in CTCL Cell Lines
CompoundCell LineIC50 Value (μM)Reference
Cucurbitacin EHuT-7817.38 nih.gov
Cucurbitacin ESeAx22.01 nih.gov
Cucurbitacin IHuT-7813.36 nih.gov
Cucurbitacin ISeAx24.47 nih.gov

Raf/MEK/ERK Signaling Pathway Modulation

The Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a central signaling cascade that regulates a wide range of cellular processes, including cell proliferation, growth, and differentiation. nih.gov In the context of cancer, this pathway is often hyperactivated.

Preclinical studies have demonstrated that Cucurbitacin B can effectively inhibit the Raf/MEK/ERK signaling pathway in leukemia cells. nih.govnih.gov Western blotting analysis in K562 leukemia cells revealed that treatment with Cucurbitacin B leads to an inhibition of this pathway, contributing to G2/M phase cell cycle arrest and apoptosis. nih.govresearchgate.net This suggests that cucurbitacins can interfere with the kinase cascade that is essential for the survival and proliferation of certain cancer cells. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The NF-κB pathway plays a crucial role in regulating inflammatory responses, immunity, and cell survival. Its aberrant activation is associated with chronic inflammatory diseases and cancer. Cucurbitacin E glucoside has been shown to be a potent regulator of this pathway. nih.govbohrium.com

In a preclinical model of concanavalin A-induced hepatitis, Cucurbitacin E glucoside demonstrated a remarkable hepatoprotective effect by inhibiting the activation of NF-κB and its downstream pro-inflammatory signaling. nih.govbohrium.com This inhibition prevents the transcription of genes encoding inflammatory cytokines and other mediators, thereby reducing inflammation and tissue damage. Other cucurbitacins, such as Cucurbitacin D, have also been shown to induce apoptosis through the inactivation of NF-κB. nih.gov

mTORC1 Signaling Downregulation

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status. The downregulation of mTORC1 signaling is a key therapeutic strategy in cancer.

Cucurbitacin E has been shown to induce autophagy in human cancer cells by downregulating mTORC1 signaling. nih.govplos.orgnih.gov Treatment with Cucurbitacin E leads to a rapid decrease in the phosphorylation of p70S6K, a well-established marker of mTORC1 activity. nih.govplos.org This suppression of mTORC1 activity was further confirmed by the reduced recruitment of mTOR to the lysosome, its site of activation. nih.gov This mechanism is consistent with observations for other cucurbitacins, such as Cucurbitacin B, which also suppresses mTORC1/p70S6K signaling. nih.gov

AMP-Activated Protein Kinase (AMPK)/Phosphoglycerate Kinase 1 (PGK1)/Pyruvate Kinase Isoenzyme M2 (PKM2) Pathway

The AMPK pathway is a critical cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes. PGK1 and PKM2 are key enzymes in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).

Cucurbitacin E glucoside (CEG) has been found to induce apoptosis in melanoma cancer cells by modulating the AMPK/PGK1/PKM2 pathway. nih.gov In A375 tumor cells, CEG treatment led to an upregulation of AMPK levels while significantly downregulating the gene expression of PGK1 and PKM2. nih.gov The downregulation of PKM2 inhibits the generation of ATP through aerobic glycolysis, a metabolic hallmark of cancer cells. nih.gov Computational simulations have further supported these findings, showing a strong binding affinity of CEG towards AMPK, PGK1, and PKM2. nih.gov

Table 2: Binding Affinity of Cucurbitacin E Glucoside (CEG) to Target Enzymes
Target EnzymeEstimated Binding Energy (ΔG) (kcal/mol)Reference
AMPK-6.5 nih.gov
PGK1-7.9 nih.gov
PKM2-8.3 nih.gov

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Regulation

ROS and RNS are highly reactive molecules that can cause cellular damage at high concentrations but also function as important signaling molecules at lower levels. The regulation of ROS and RNS is crucial for maintaining cellular homeostasis.

Cucurbitacin L 2-O-β-glucoside (CLG) has been shown to induce apoptosis in human colon cancer cells (HT-29) through its effects on ROS and RNS. nih.govresearchgate.net The apoptogenic property of CLG is linked to the inhibition of reactive nitrogen and oxygen species, which in turn triggers caspase-3-regulated apoptosis. nih.gov Similarly, Cucurbitacin E has been reported to inhibit cyclooxygenase (COX) and RNS enzymes, which are associated with severe inflammatory responses. nih.govresearchgate.net

SIRT1/Nrf2/HO-1 Pathway Enhancement

Sirtuin 1 (SIRT1) is a protein deacetylase that regulates a wide range of cellular processes, including stress resistance and metabolism. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1).

In a preclinical model of autoimmune hepatitis, Cucurbitacin E glucoside was found to exert a hepatoprotective effect by enhancing the SIRT1/Nrf2/HO-1 signaling pathway. nih.govbohrium.com Treatment with Cucurbitacin E glucoside increased the mRNA expression of SIRT1 and Nrf2, as well as Nrf2's binding capacity. nih.gov This, in turn, augmented the expression of Nrf2 target genes such as NQO1, GCL, and HO-1, thereby suppressing oxidative stress and mitigating liver injury. bohrium.comresearchgate.net Activation of the Nrf2/HO-1 pathway by SIRT1 can alleviate oxidative damage to hepatocytes. nih.gov

NLRP3 Inflammasome Inhibition

No preclinical studies detailing the inhibitory effects of Cucurbitacin-X-glucoside on the NLRP3 inflammasome have been identified.

Enzyme Inhibition (e.g., Mpro SARS-CoV-2 Protease, cPLA-2, sPLA-2, MMP-9)

There is no available research data on the inhibitory activity of Cucurbitacin-X-glucoside against the main protease (Mpro) of SARS-CoV-2, cytosolic phospholipase A2 (cPLA-2), secretory phospholipase A2 (sPLA-2), or matrix metalloproteinase-9 (MMP-9).

Other Receptor and Protein Interactions (e.g., TNF Receptor 1, HER2)

Information regarding the interaction of Cucurbitacin-X-glucoside with Tumor Necrosis Factor Receptor 1 (TNF Receptor 1) or Human Epidermal Growth Factor Receptor 2 (HER2) in preclinical models is not present in the available scientific literature.

Preclinical Pharmacological Investigations of Cucurbitacin Glucosides

In Vitro Biological Activity Studies

Cytoselectivity Profiling in Various Cancer Cell Lines

Cucurbitacin glucosides have demonstrated notable cytoselective and antiproliferative effects across a range of cancer cell lines. For instance, a combination of cucurbitacin B and E glucosides has been shown to possess cytotoxic activity. nih.gov Studies have revealed that cucurbitacin L 2-O-β-glucoside (CLG) exhibits dose-dependent cytotoxicity, particularly against colon adenocarcinoma cells (HT-29). nih.govresearchgate.net In contrast, it showed limited activity against non-small-cell lung cancer (A549), prostate adenocarcinoma (PC3), and hepatocellular carcinoma (HepG2) cell lines at the tested concentrations. researchgate.net

The cytotoxic potential of various cucurbitacins has been documented, with cucurbitacin B, D, E, I, IIa, L glucoside, Q, and R being among the most active against cancer cells. nih.govresearchgate.net For example, cucurbitacin C has been shown to inhibit the proliferation and clonogenic potential of multiple cancer cell lines in a dose-dependent manner. nih.gov It induces cell cycle arrest at different stages depending on the cell line—G1 arrest in DU145 and LNCaP cells, and G2/M arrest in T24, HepG2, and PC-3 cells. nih.gov Similarly, cucurbitacin B has demonstrated growth inhibition and a cytotoxic effect on breast cancer cell lines SKBR-3 and MCF-7, attributed to G2/M phase arrest and apoptosis. nih.gov

It's important to note that the glycosylation of cucurbitacins can influence their activity. For example, while cucurbitacin D shows significant anticancer activity, its 2-O-glucoside derivative does not exhibit the same effect in many human cancer cell lines. semanticscholar.orgmdpi.com

Table 1: Cytotoxic Effects of Cucurbitacin L 2-O-β-Glucoside (CLG) and Paclitaxel (B517696) on Different Human Cell Lines

Cell LineTissue of OriginCompoundEC50 ± SD (µg/mL)
A549Non-small-cell lung cancerCucurbitacin L 2-O-β-Glucoside>200
Paclitaxel5.81 ± 1.03
PC-3Human prostate carcinomaCucurbitacin L 2-O-β-Glucoside>200
Paclitaxel0.08 ± 0.03
HepG2Hepatocellular carcinomaCucurbitacin L 2-O-β-Glucoside>200
Paclitaxel1.18 ± 0.24
HT-29Colon adenocarcinomaCucurbitacin L 2-O-β-Glucoside79.76 ± 2.34
Paclitaxel0.06 ± 0.02
WRL-68Normal hepatic cellsCucurbitacin L 2-O-β-Glucoside>200
Paclitaxel0.10 ± 0.05
Data from a study on the apoptogenic effects of CLG. researchgate.net

Anti-inflammatory Efficacy in Cellular Models

Cucurbitacin glucosides have demonstrated significant anti-inflammatory properties in various cellular models. researchgate.net These compounds are known to interfere with inflammatory pathways. nih.gov For example, cucurbitacin E glycoside has been shown to possess anti-inflammatory activity. wikipedia.org The anti-inflammatory effects of cucurbitacins are partly attributed to their ability to inhibit the production of inflammatory mediators. nih.gov

Studies have shown that cucurbitacins can suppress the expression of pro-inflammatory cytokines. nih.gov For instance, a combination of 23,24-dihydrocucurbitacin B and cucurbitacin R was observed to inhibit the expression of TNF-α and IL-6 in the HepG2 cell line through the NF-κB pathway. nih.gov Furthermore, cucurbitacin E has been shown to reduce inflammation by downregulating the NF-κB signaling pathway. nih.gov

Cucurbitacin R has also been shown to exhibit anti-inflammatory effects by curbing lymphocyte proliferation and cytokine expression. researchgate.net Specifically, it has been observed to inhibit the production of cytokines in Jurkat cells. researchgate.net In A549 cells, cucurbitacin E and its glucoside derivative showed inhibitory effects on cytokine production following a simulated viral infection. researchgate.net It has been noted that unglycosylated cucurbitacins were more effective in suppressing immune function in lymphocytes, although this activity was observed at cytotoxic concentrations. researchgate.net

Antioxidant Properties in Cellular Systems

Cucurbitacin glucosides have been investigated for their antioxidant potential in cellular systems. researchgate.net A combination of cucurbitacin B and E glucosides, referred to as cucurbitacin glucoside combination (CGC), has been shown to exhibit antioxidant and free-radical scavenging activities. wikipedia.orgacademicjournals.orgresearchgate.net The antioxidant capacity of CGC was demonstrated by its ability to reduce the preformed ABTS radical cation and to inhibit the formation of malondialdehyde (MDA) during linoleic acid oxidation in a dose-dependent manner. academicjournals.orgresearchgate.net

Electron spin resonance (ESR) spectroscopy confirmed that CGC possesses direct free-radical scavenging properties, effectively scavenging hydroxyl radicals, superoxide (B77818) anions, and singlet oxygen. wikipedia.orgacademicjournals.org Similarly, cucurbitacin L 2-O-β-glucoside (CLG) has been identified as an effective antioxidant in both Oxygen Radical Absorbance Capacity (ORAC) and Ferric Reducing/Antioxidant Power (FRAP) assays, suggesting its potential to suppress cellular oxygen metabolites. nih.gov The antioxidant properties of cucurbitacin E glycoside are also suggested to involve direct scavenging of several free radicals. nih.gov These findings indicate the potential of cucurbitacin glucosides in mitigating diseases involving oxidative damage. spandidos-publications.com

Combinatorial Effects with Standard Chemotherapeutic Agents

The synergistic effects of cucurbitacin glucosides when combined with standard chemotherapeutic agents have been a subject of recent research. nih.govresearchgate.net Studies have shown that cucurbitacins can enhance the efficacy of established cancer drugs. semanticscholar.orgphcogrev.com For instance, cucurbitacin E has been reported to promote the cellular accumulation of doxorubicin (B1662922), suggesting a synergistic relationship. semanticscholar.org

In gastric cancer cell lines, the combination of cucurbitacin E and doxorubicin demonstrated a synergistic effect, with cucurbitacin E significantly enhancing the cytotoxic properties of doxorubicin in both in vitro and in vivo experiments. mdpi.com Similarly, cucurbitacin B has been shown to have a synergistic effect with cisplatin (B142131) in inducing apoptosis, cell cycle arrest, and growth inhibition in Hep-2 laryngeal cells. mdpi.com Furthermore, cucurbitacin E enhanced the growth-inhibiting effects of cisplatin in human breast cancer cells. mdpi.com

The combination of cucurbitacins with other chemotherapeutic agents like paclitaxel, docetaxel, and gemcitabine (B846) has also shown promising synergistic anticancer activities. phcogrev.com For example, a new cucurbitacin B derivative in combination with paclitaxel showed enhanced antitumor effectiveness on a human lung cancer xenograft model. phcogrev.com These findings suggest that cucurbitacins could potentially be used to augment the antiproliferative activity of existing chemotherapy drugs. nih.gov

In Vivo Efficacy in Animal Models of Disease

Anticancer Activity in Xenograft and Syngeneic Models

The in vivo anticancer efficacy of cucurbitacin glucosides has been evaluated in various animal models, including xenograft and syngeneic models. researchgate.netphcogrev.com Cucurbitacin C, for instance, has been shown to significantly inhibit the in vivo tumor growth of HepG2 and PC-3 xenografts in immunodeficient mice. nih.gov Treatment with cucurbitacin C led to a notable reduction in tumor weight in these models. nih.gov

Similarly, cucurbitacin B has demonstrated in vivo anticancer activity against hepatocellular carcinoma by effectively inhibiting the xenograft of BEL-7402 cells. phcogrev.com In a pancreatic cancer xenograft model, cucurbitacin B was found to significantly reduce tumor size and volume. mdpi.com Furthermore, cucurbitacin I has been shown to impair the growth of pancreatic tumor xenografts in nude mice and promote apoptosis in colon cancer in syngeneic transplanted mouse models. researchgate.netjcancer.org

A semisynthetic derivative of cucurbitacin B, known as DACE, has also shown potential anti-tumor activity in a lung adenoma model in vivo. plos.org These studies highlight the promising in vivo anticancer potential of cucurbitacin glucosides.

Anti-inflammatory Effects in Rodent Models (e.g., Periodontitis, Hepatitis, Colitis, Osteoarthritis)

Cucurbitacin glucosides have demonstrated significant anti-inflammatory properties across a range of rodent models, suggesting their potential as therapeutic agents for various inflammatory conditions. These compounds modulate key inflammatory pathways, leading to reduced tissue damage and amelioration of disease symptoms.

In a rat model of ligature-induced periodontitis, administration of Cucurbitacin B, a related cucurbitacin, led to a significant decrease in alveolar bone loss. arccjournals.commdpi.com This was accompanied by a reduction in the inflammatory response within the periodontal tissues. arccjournals.commdpi.com The protective effects were attributed to the regulation of the RANK/RANKL/OPG signaling pathway, which is crucial in bone metabolism, and the downregulation of inflammatory mediators such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2). mdpi.com

The hepatoprotective and anti-inflammatory effects of Cucurbitacin E glucoside have been investigated in a mouse model of concanavalin (B7782731) A-induced autoimmune hepatitis. frontiersin.org Pretreatment with Cucurbitacin E glucoside markedly attenuated liver injury, as evidenced by reduced serum levels of hepatotoxicity markers and less severe hepatic lesions. frontiersin.org The mechanism of action involves the enhancement of the SIRT1/Nrf2/HO-1 signaling pathway and the inhibition of the NF-κB/NLRP3 signaling pathway, both of which are critical in regulating inflammation and oxidative stress. frontiersin.org Furthermore, it was observed that Cucurbitacin E glucoside could depress the infiltration of CD4+ T-cells in the liver tissue. frontiersin.org

Studies on experimental colitis in mice have also highlighted the anti-inflammatory potential of cucurbitacins. Cucurbitacin E was found to alleviate the symptoms of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, including preventing body weight loss and reducing the shortening of the colon. biomedrb.com The protective effects were associated with the inhibition of inflammatory pathways such as Th17 cell differentiation, the NF-κB signaling pathway, and the TNF signaling pathway. biomedrb.com Similarly, Cucurbitacin IIa demonstrated anti-inflammatory effects and alleviated colitis symptoms in a rodent model. nih.gov The mechanism for Cucurbitacin IIa involved promoting the release of host-derived extracellular vesicles containing microRNA-30b-5p, which in turn helped to mitigate the inflammatory response. nih.gov Furthermore, the anti-inflammatory properties of Cucurbitacin L 2-O-β-glucoside have been suggested to be beneficial in the context of chronic ulcerative colitis. frontiersin.org

In the context of osteoarthritis, Cucurbitacin E has been shown to inhibit cartilage degradation in a mouse model of the disease. diva-portal.org Another related compound, Cucurbitacin R, was found to reduce inflammation and bone damage in a rat model of adjuvant-induced arthritis. nih.gov The anti-inflammatory action of Cucurbitacin R was linked to the suppression of tumor necrosis factor-alpha (TNF-α) in T lymphocytes and macrophages. nih.gov

Table 1: Summary of Anti-inflammatory Effects of Cucurbitacin Glucosides in Rodent Models

Compound Rodent Model Key Findings
Cucurbitacin B Rat model of periodontitis Reduced alveolar bone loss and inflammation; regulated RANK/RANKL/OPG pathway. arccjournals.commdpi.com
Cucurbitacin E glucoside Mouse model of hepatitis Attenuated liver injury; inhibited NF-κB/NLRP3 signaling. frontiersin.org
Cucurbitacin E Mouse model of colitis Alleviated colitis symptoms; inhibited Th17, NF-κB, and TNF signaling pathways. biomedrb.com
Cucurbitacin IIa Rodent model of colitis Alleviated colitis symptoms; promoted anti-inflammatory microRNA release. nih.gov
Cucurbitacin E Mouse model of osteoarthritis Inhibited cartilage degradation. diva-portal.org
Cucurbitacin R Rat model of arthritis Reduced inflammation and bone damage; suppressed TNF-α. nih.gov

Neuroprotective Studies in Animal Models

Preclinical investigations have revealed the neuroprotective potential of cucurbitacins in various animal models of neurological disorders. These studies highlight the ability of these compounds to mitigate neuronal damage, reduce neuroinflammation, and improve cognitive function.

In a rat model of Alzheimer's disease induced by intracerebroventricular streptozotocin, Cucurbitacin B demonstrated significant neuroprotective effects. arccjournals.com Treatment with Cucurbitacin B was found to attenuate memory impairment. arccjournals.com The underlying mechanisms for this neuroprotection include the modulation of oxidative stress, a reduction in neuroinflammation, and the normalization of neurotransmitter levels. arccjournals.com Specifically, Cucurbitacin B decreased markers of oxidative damage and enhanced the brain's antioxidant capacity. arccjournals.com It also reduced the levels of pro-inflammatory cytokines in the brain. arccjournals.com

Similarly, Cucurbitacin E has been shown to have neuroprotective and memory-enhancing properties in a rat model of cerebral hypoperfusion. mdpi.com This condition mimics the chronic reduction of blood flow to the brain observed in various cerebrovascular diseases. Treatment with Cucurbitacin E ameliorated impairments in neurological, sensorimotor, and memory functions. mdpi.com The beneficial effects were attributed to its ability to attenuate oxidative stress, inflammation, and excitotoxicity in the brain. mdpi.comnih.gov

Furthermore, in a cellular model of Parkinson's disease, Cucurbitacin E exhibited neuroprotective effects on dopaminergic neurons. frontiersin.org It was found to decrease neuronal cell death, suggesting its potential to protect the neurons that are progressively lost in this neurodegenerative disorder. frontiersin.org

Table 2: Summary of Neuroprotective Effects of Cucurbitacins in Animal Models

Compound Animal Model Key Findings
Cucurbitacin B Rat model of Alzheimer's disease Attenuated memory impairment; modulated oxidative stress and neuroinflammation. arccjournals.com
Cucurbitacin E Rat model of cerebral hypoperfusion Ameliorated neurological, sensorimotor, and memory deficits; reduced oxidative stress and inflammation. mdpi.com
Cucurbitacin E Cellular model of Parkinson's disease Demonstrated neuroprotective effects on dopaminergic neurons; decreased neuronal death. frontiersin.org

Metabolic Impact in Animal Systems (e.g., Cholesterol, Triglycerides)

Cucurbitacin glucosides have been investigated for their impact on metabolic parameters in various animal models, with studies indicating beneficial effects on lipid profiles, including cholesterol and triglycerides.

In a study involving diabetic Wistar rats, the administration of cucurbitacin glycosides from Citrullus colocynthis demonstrated significant anti-hyperlipidemic and anti-hypercholesterolemic activity. arccjournals.com This suggests that these compounds can help in managing the dyslipidemia often associated with diabetes. Another study using a hydro-ethanolic extract of Citrullus colocynthis pulp in diabetic rats also reported a decrease in blood triglyceride and cholesterol levels. frontiersin.org

Cucurbitacin E has been shown to reduce obesity and related metabolic dysfunction in a diet-induced mouse model of metabolic syndrome. researchgate.net Treatment with Cucurbitacin E led to diminished visceral obesity and improved lipid metabolism. researchgate.net

Furthermore, research on Dihydro-cucurbitacin-E, a metabolite derived from the biotransformation of cucurbitacin-E-glucoside, has shown positive effects on lipid profiles. openmicrobiologyjournal.com In mice with benzo[a]pyrene-induced toxicity, oral administration of Dihydro-cucurbitacin-E led to a significant improvement in plasma total cholesterol and triglyceride levels. openmicrobiologyjournal.com

Table 3: Summary of Metabolic Impact of Cucurbitacin Glucosides in Animal Systems

Compound/Extract Animal Model Effect on Cholesterol Effect on Triglycerides
Cucurbitacin glycosides from Citrullus colocynthis Diabetic Wistar rats Decrease arccjournals.com Decrease arccjournals.com
Citrullus colocynthis pulp extract Diabetic rats Decrease frontiersin.org Decrease frontiersin.org
Cucurbitacin E Diet-induced obese mice Improvement in lipid metabolism researchgate.net Improvement in lipid metabolism researchgate.net
Dihydro-cucurbitacin-E Mice with induced toxicity Decrease openmicrobiologyjournal.com Decrease openmicrobiologyjournal.com

Metabolic Fate and Pharmacokinetic Research in Preclinical Systems

In Vivo Metabolism Profiling in Animal Models

The biotransformation of cucurbitacins typically involves both Phase I and Phase II metabolic reactions. nih.gov The glucosylation of the parent cucurbitacin is a critical factor, as it can delay hepatic metabolism compared to their aglycone counterparts, thereby prolonging systemic exposure. vulcanchem.com

Identification of Phase I Biotransformation Products (e.g., Hydrolysis, Reduction, Epoxidation, Amination)

Phase I metabolism of cucurbitacins involves several key reactions aimed at increasing the polarity of the molecule. nih.gov For cucurbitacin glucosides, a primary initial step can be the hydrolysis of the glycosidic bond, releasing the aglycone (the cucurbitacin itself) and a glucose molecule. researchgate.netopenmicrobiologyjournal.com This deglycosylation can be a critical step, as the aglycone may possess different biological activity and be more readily metabolized further. researchgate.netopenmicrobiologyjournal.com

Studies on related cucurbitacins, such as Cucurbitacin B, have identified a range of Phase I metabolites in rats. researchgate.net These include products of:

Hydrolysis: The cleavage of ester groups, if present. nih.govresearchgate.net

Reduction: The saturation of double bonds within the molecule. researchgate.net

Epoxidation: The formation of an epoxide ring. researchgate.net

Amination: The addition of an amino group. researchgate.net

Oxidation and Dehydration: Other oxidative modifications to the core structure. nih.gov

For instance, research on Cucurbitacin I, D, and E has shown that hydroxylation can occur when incubated with liver enzymes, although this process can be slow due to the presence of certain structural features. nih.gov

Characterization of Phase II Conjugates (e.g., Glucuronidation, Sulfation, Cysteine, Glutathione (B108866), Gluconic Acid Conjugates)

Following Phase I modifications, or in some cases directly, cucurbitacins and their metabolites undergo Phase II conjugation reactions. These processes further increase water solubility and facilitate excretion. nih.gov

Key Phase II conjugation pathways identified for cucurbitacins include:

Glucuronidation: This is a major pathway, with enzymes such as UGT1A1 being significantly involved in the metabolism of cucurbitacins like I, D, and E. nih.gov For Cucurbitacin-X-glucoside, glucuronidation is a primary metabolic route, primarily mediated by the UGT1A1 isoform. vulcanchem.com

Sulfation: This is another important conjugation reaction. vulcanchem.com The SULT1E1 isoform has been identified as a key player in the sulfation of Cucurbitacin-X-glucoside. vulcanchem.com

Cysteine and Glutathione Conjugation: Studies on Cucurbitacin B have revealed the formation of cysteine and glutathione conjugates. researchgate.net

Gluconic Acid Conjugates: The formation of gluconic acid conjugates has also been reported for Cucurbitacin B. researchgate.net

Table 1: Summary of Identified Metabolites of Related Cucurbitacins in Animal Models An interactive data table will be displayed here.

Parent Compound Phase I Metabolites Phase II Conjugates Animal Model
Cucurbitacin B Hydrolysis, reduction, epoxidation, and amination products researchgate.net Cysteine, glutathione, glucuronide, and gluconic acid conjugates researchgate.net Rat researchgate.net
Cucurbitacin E Hydroxylation products, Cucurbitacin I (via hydrolysis) nih.gov Glucuronide conjugates (UGT1A1, UGT1A7, UGT1A10, UGT1A6, UGT1A8) nih.gov In vitro (human liver microsomes) nih.gov
Cucurbitacin I Hydroxylation products nih.gov Glucuronide conjugates (UGT1A1, UGT1A7, UGT1A10, UGT1A6, UGT1A8) nih.gov In vitro (human liver microsomes) nih.gov
Cucurbitacin D Hydroxylation products nih.gov Glucuronide conjugates (UGT1A1, UGT1A7, UGT1A10, UGT1A6, UGT1A8) nih.gov In vitro (human liver microsomes) nih.gov
Cucurbitacin IIa - Glucuronide conjugates nih.gov Rat, Rhesus Monkey nih.gov

Organ-Specific Metabolic Transformations

The liver is a primary site for the metabolism of xenobiotics, including cucurbitacins, through the action of cytochrome P450 enzymes and UDP-glucuronosyltransferases. nih.gov The gut also plays a role, where initial metabolism, such as deglycosylation by gut microflora, can occur before absorption. diva-portal.orgmdpi.com After intravenous administration, cucurbitacins like Cucurbitacin B have been found to distribute well into various organs, suggesting that metabolism may also occur in tissues other than the liver, although specific organ-specific transformations for Cucurbitacin-X-glucoside are not well-documented. researchgate.netd-nb.info

Preclinical Pharmacokinetic Studies

Pharmacokinetic studies in animal models provide essential information on how a compound is handled by the body over time.

Absorption, Distribution, and Excretion Patterns in Animal Models

Studies on cucurbitacins reveal variable absorption patterns depending on the specific compound and formulation. nih.gov For Cucurbitacin-X-glucoside, research in murine models shows dose-linear pharmacokinetics. vulcanchem.com After administration, the time to reach maximum plasma concentration (Tmax) is approximately 1.5 hours. vulcanchem.com

The distribution of cucurbitacins can be extensive. For example, Cucurbitacin B, after intravenous administration, has a large volume of distribution, indicating it spreads widely throughout the body and exhibits high tissue-to-plasma concentration ratios in several organs. researchgate.net

Excretion of cucurbitacins and their metabolites occurs through both renal and fecal routes. For instance, less than 1% of unchanged Cucurbitacin B was found in the feces of rats after oral administration, suggesting significant metabolism before elimination. nih.gov Cucurbitacin IIa shows a rapid and high rate of elimination through the kidneys in rats and rhesus monkeys. nih.gov

Bioavailability Considerations and Factors Affecting Absorption

The oral bioavailability of cucurbitacins can be low. For Cucurbitacin-X-glucoside, the bioavailability in murine models is reported to be 18%. vulcanchem.com The low oral bioavailability of some cucurbitacins, such as Cucurbitacin B (around 1.37% in one study), is attributed to factors like poor solubility and membrane permeability. mdpi.com

Table 2: Pharmacokinetic Parameters of Cucurbitacin-X-glucoside in Murine Models An interactive data table will be displayed here.

Parameter Value Reference
Tmax (Time to Maximum Plasma Concentration) 1.5 hours vulcanchem.com
Bioavailability 18% vulcanchem.com
Pharmacokinetics Dose-linear vulcanchem.com

Microbial Biotransformation of Cucurbitacin Glucosides

The metabolic fate of cucurbitacin glucosides can be significantly influenced by microbial activity. Many glycosylated natural products are poorly absorbed in their native form, and their bioavailability often depends on the hydrolytic action of microbial enzymes that cleave the sugar moieties. researchgate.net Microorganisms possess a diverse array of enzymes, such as glycosidases, that can specifically hydrolyze glycosidic bonds, often without altering the core structure of the aglycone. researchgate.netmdpi.com This process of biotransformation is crucial as it can convert less active or inactive glycosides into their more biologically active aglycone forms. researchgate.net Research into the microbial transformation of cucurbitacin glucosides has revealed specific pathways and resultant compounds, highlighting the potential for targeted production of valuable cucurbitacin aglycones.

Detailed Research Findings

One of the well-documented examples of microbial biotransformation involves Cucurbitacin-E-glucoside. Studies have shown that the fungus Curvularia lunata NRRL 2178 can effectively metabolize Cucurbitacin-E-glucoside. researchgate.netresearchgate.netopenmicrobiologyjournal.com This biotransformation process yields two main derivatives. researchgate.netresearchgate.net The primary reaction is the hydrolysis of the glucose moiety from the parent glycoside, resulting in the formation of its aglycone, Cucurbitacin E. researchgate.netopenmicrobiologyjournal.com A secondary metabolite, Dihydro-cucurbitacin-E, has also been identified, indicating further transformation by the fungus. openmicrobiologyjournal.com This suggests that C. lunata not only cleaves the glycosidic bond but may also perform subsequent reduction reactions on the cucurbitacin skeleton. researchgate.netopenmicrobiologyjournal.com

Another significant area of research has focused on the biotransformation of Cucurbitacin B 2-o-β-d-glucoside (CuBg), a compound abundant in the pedicels of Cucumis melo (melon). researchgate.netresearchgate.net A species of Streptomyces was isolated for its ability to convert CuBg into its potent aglycone, Cucurbitacin B (CuB). researchgate.net This transformation is achieved through the action of β-glucosidase. researchgate.netresearchgate.net To enhance the efficiency of this conversion, the β-glucosidase gene (bglS) from the Streptomyces sp. was cloned and expressed in Escherichia coli. researchgate.net The resulting recombinant β-glucosidase demonstrated high efficiency, achieving a conversion rate of 87.6% when applied to C. melo pedicel extracts. researchgate.net This bioprocess effectively doubled the concentration of the more active Cucurbitacin B in the extracts, showcasing a viable method for industrial production. researchgate.net

The degradation of cucurbitacins by microorganisms is also observed in other contexts, such as food fermentation and storage. For instance, microbial activity has been identified as a source of Cucurbitacin E-glycoside degradation in watermelon extracts. nih.gov During the natural fermentation of cucumbers, the concentration of Cucurbitacin C was found to be significantly reduced, suggesting that lactic acid bacteria and other microorganisms present in the fermentation process contribute to the breakdown of these bitter compounds. ncsu.edu Furthermore, enzymatic hydrolysis using crude hesperidinase, which is of fungal origin, has been successfully used to convert Cucurbitacin J 2-O-β-glucopyranoside and Cucurbitacin K 2-O-β-glucopyranoside into their respective aglycones, Cucurbitacin J and Cucurbitacin K. hiroshima-u.ac.jp

These findings underscore the critical role of microbial enzymes in the metabolism of cucurbitacin glucosides. The biotransformation process, primarily through hydrolysis of the glycosidic bond, is a key step in converting these compounds into their aglycone forms.

Data on Microbial Biotransformation of Cucurbitacin Glucosides

SubstrateMicroorganism/EnzymeResulting Product(s)Key FindingsSource
Cucurbitacin-E-glucosideCurvularia lunata NRRL 2178Cucurbitacin E, Dihydro-cucurbitacin-EThe fungus hydrolyzes the glycosidic bond and can also reduce the aglycone. researchgate.netresearchgate.netopenmicrobiologyjournal.com
Cucurbitacin B 2-o-β-d-glucoside (CuBg)Streptomyces sp.Cucurbitacin B (CuB)Isolated for its ability to convert the glycoside to its aglycone. researchgate.net
Cucurbitacin B 2-o-β-d-glucoside (CuBg)Recombinant β-glucosidase (from Streptomyces sp. expressed in E. coli)Cucurbitacin B (CuB)Achieved a conversion rate of 87.6% in C. melo pedicel extracts. researchgate.net
Cucurbitacin CMicrobiota in natural cucumber fermentationReduced levels of Cucurbitacin CFermentation significantly lowers the concentration of the parent compound. ncsu.edu
Cucurbitacin J 2-O-β-glucopyranosideCrude HesperidinaseCucurbitacin JEnzymatic hydrolysis yields the aglycone. hiroshima-u.ac.jp
Cucurbitacin K 2-O-β-glucopyranosideCrude HesperidinaseCucurbitacin KEnzymatic hydrolysis yields the aglycone. hiroshima-u.ac.jp

Structure Activity Relationship Sar and Derivatization Studies of Cucurbitacin Glucosides

Elucidation of Key Structural Features for Biological Activity

The biological activity of cucurbitacin glucosides is intricately linked to their specific structural features. Subtle variations in the cucurbitane skeleton, the nature and position of substituent groups, and the stereochemistry of the molecule can lead to significant differences in their pharmacological profiles. researchgate.netjhpr.ir

Impact of Glycosylation on Bioactivity and Selectivity

Glycosylation, the attachment of a sugar moiety to the cucurbitacin aglycone, is a critical modification that profoundly influences the bioactivity and selectivity of these compounds. mdpi.comresearchgate.net The sugar group can alter physicochemical properties such as water solubility, which in turn affects the compound's pharmacokinetics. mdpi.com

The position of glycosylation is crucial. In many naturally occurring cucurbitacin glycosides, the sugar is attached at the C-2 position (2-O-β-glycosides). phcogrev.com Research has shown that glycosylation can modulate biological effects. For instance, cucurbitacin B and cucurbitacin E in their glycosylated forms have demonstrated antioxidant and free-radical scavenging activities. nih.govspandidos-publications.com A study on cucurbitacin L 2-O-β-glucoside (CLG) highlighted its selective apoptogenic (cell-death-inducing) effects on colon cancer cells (HT-29), suggesting that the glycoside moiety contributes to this selectivity. nih.gov In another example, the enzymatic glycosylation of cucurbitacin F 25-O-acetate at the C2-OH position was achieved with high regioselectivity, producing a single glucoside derivative, which underscores the potential for creating specific bioactive molecules. mdpi.comresearchgate.net

However, the effect of glycosylation is not always straightforward. Studies on the antifeedant properties of various cucurbitacin derivatives showed that the impact of glycosylation could be species-specific, with one glycosylated compound being highly active against one insect species while another was inactive. conicet.gov.ar This indicates that the role of the sugar moiety is complex and may depend on the specific aglycone and the biological target. When combined, the glycosylated forms of cucurbitacin B and E can synergistically block the G2/M phase of the cell cycle in breast cancer cells. mdpi.com

Table 1: Impact of Glycosylation on Cucurbitacin Bioactivity

Cucurbitacin Glucoside Aglycone Observed Effect of Glycosylation Citation(s)
Cucurbitacin B Glucoside Cucurbitacin B Exhibits antioxidant and free-radical scavenging activity; Synergistic anticancer effects when combined with Cucurbitacin E glucoside. nih.govspandidos-publications.commdpi.com
Cucurbitacin E Glucoside Cucurbitacin E Exhibits antioxidant and free-radical scavenging activity; Synergistic anticancer effects when combined with Cucurbitacin B glucoside. nih.govmdpi.com
Cucurbitacin L 2-O-β-glucoside Cucurbitacin L Confers selective cell-death-inducing effects on colon cancer cells. nih.gov
Cucurbitacin F 25-O-acetate 2-O-β-D-glucose Cucurbitacin F 25-O-acetate Result of highly regioselective enzymatic glycosylation. mdpi.comresearchgate.net

Influence of Specific Substituents and Stereochemistry

The potency and mechanism of action of cucurbitacins are highly dependent on the specific substituents and their stereochemistry on the tetracyclic core and the side chain. jhpr.ir Key differences between common cucurbitacins like B, D, E, and I lie in the presence or absence of a double bond between C-1 and C-2, and the nature of the substituent at C-25 (e.g., hydroxyl vs. acetyl group). mdpi.comjhpr.ir

For example:

Cucurbitacin E features a double bond between C-1 and C-2, which is absent in cucurbitacin B. mdpi.com

Cucurbitacin D differs from cucurbitacin B by having a hydroxyl group at C-25, whereas cucurbitacin B has an acetyl group at this position. mdpi.com

Cucurbitacin I is characterized by the presence of a hydroxyl group at C-1 and C-2. mdpi.com

These seemingly minor structural alterations can lead to distinct biological activities. For instance, cucurbitacins B and E are known inhibitors of the STAT3 signaling pathway, while cucurbitacin D also inhibits STAT3 activation. mdpi.comnih.gov SAR studies have identified the C-2 hydroxyl and C-25 hydroxyl groups as key sites for chemical modification. researchgate.net Derivatization at these positions, such as forming acyl esters at C-25 or ether groups at C-2, has been shown to increase cytotoxic activity against cancer cells. researchgate.net The side chain's integrity is also crucial; modifications such as unsaturation at C-23 or deacetylation at C-25 can lead to a loss of activity against certain targets. conicet.gov.ar

Table 2: Structural Features and Biological Targets of Common Cucurbitacins

Compound Key Structural Feature(s) Primary Biological Target/Activity Citation(s)
Cucurbitacin B Single bond at C1-C2; Acetyl group at C-25 Inhibits STAT3 signaling pathway; Increases ROS levels. mdpi.comnih.gov
Cucurbitacin D Single bond at C1-C2; Hydroxyl group at C-25 Inhibits STAT3 activation. mdpi.comnih.gov
Cucurbitacin E Double bond at C1-C2 Inhibits STAT3 signaling pathway. mdpi.comnih.gov
Cucurbitacin I Hydroxyl group at C1 and C2 Increases ROS levels; Dual inhibitor of JAK2/STAT3. mdpi.comnih.govnih.gov

Chemical Modification and Derivatization Strategies

Given the high toxicity and narrow therapeutic window of many natural cucurbitacins, significant effort has been directed towards their chemical modification. mdpi.comresearchgate.net These strategies aim to generate derivatives with improved therapeutic indices—that is, enhanced biological activity and/or reduced toxicity to normal cells.

Synthesis of Novel Cucurbitacin Glucoside Derivatives

The semi-synthesis of novel derivatives from isolated natural cucurbitacin glucosides is a promising strategy. One study detailed the synthesis of novel mono-esters of cucurbitacin E glucoside by reacting it with cinnamic acid and caffeic acid. benthamdirect.com The resulting cinnamyl and caffeoyl derivatives demonstrated more pronounced anti-inflammatory and antioxidant activities compared to the parent glucoside, providing a scientific basis for their potential use in treating inflammation-related disorders. benthamdirect.com

In another approach, a series of cucurbitacin B derivatives were synthesized and evaluated for their anti-hepatocellular carcinoma (HCC) activities. The goal was to identify compounds with potent activity against the HepG-2 cancer cell line but with lower toxicity against the normal L-O2 cell line. One derivative, designated 10b, showed a 14.7-fold improvement in its therapeutic index compared to the parent cucurbitacin B, marking it as a promising lead compound for developing anti-HCC drugs. researchgate.net

Table 3: Examples of Synthetic Cucurbitacin Glucoside Derivatives

Parent Compound Synthetic Modification Resulting Derivative(s) Improved Activity Citation(s)
Cucurbitacin E glucoside Esterification with cinnamic acid or caffeic acid Cinnamyl and Caffeoyl-β-D-glucosides Enhanced anti-inflammatory and antioxidant activities. benthamdirect.com
Cucurbitacin B Multi-step synthesis involving conjugation Derivative 10b Potent activity against HepG-2 cells with a significantly improved therapeutic index. researchgate.net

Biotransformation Approaches for Generating Derivatives

Biotransformation utilizes microorganisms or their enzymes to perform specific chemical modifications on a substrate, offering a green and highly selective alternative to chemical synthesis. mdpi.com This approach has been successfully applied to cucurbitacin glucosides to generate valuable derivatives.

For example, the fungus Curvularia lunata was used to biotransform cucurbitacin-E-glucoside, yielding two new derivatives through modifications to the parent structure. researchgate.netresearchgate.net These microbially transformed compounds were then available for further pharmacological investigation. researchgate.net

Another well-documented example is the conversion of cucurbitacin B 2-O-β-D-glucoside (CuBg), which is abundant in the pedicels of Cucumis melo, into the more therapeutically studied cucurbitacin B (CuB). mdpi.comresearchgate.net This biotransformation was achieved using the β-glucosidase enzyme from Streptomyces sp., which specifically cleaves the sugar moiety. researchgate.net This process effectively doubled the concentration of CuB in the plant extract, demonstrating an efficient method for producing the valuable aglycone from its naturally occurring glycoside. mdpi.comresearchgate.net

Table 4: Biotransformation of Cucurbitacin Glucosides

Biocatalyst Substrate Product(s) Purpose of Transformation Citation(s)
Curvularia lunata NRRL 2178 Cucurbitacin-E-glucoside Two novel derivatives (dihydro-cucurbitacin-E and another metabolite) Generation of new compounds for pharmacological study. researchgate.netresearchgate.netopenmicrobiologyjournal.com
Streptomyces sp. (β-glucosidase) Cucurbitacin B 2-O-β-D-glucoside (CuBg) Cucurbitacin B (CuB) Increase the yield of the more active aglycone from its glycoside form. mdpi.comresearchgate.net

Prodrug Design and Development

Prodrug design is a sophisticated strategy to overcome the high toxicity of potent compounds like cucurbitacins. nih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body, ideally at the target site. This approach can significantly improve the safety profile of a drug.

A notable application of this strategy involved the development of bioreductive prodrugs of cucurbitacin B. nih.govacs.org These prodrugs were designed to be stable and less toxic in the general circulation but to release the highly cytotoxic cucurbitacin B specifically within the tumor microenvironment. nih.govnih.gov The design incorporated a quinone delivery system that is selectively reduced by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which are often overexpressed in various cancer cells, including breast cancer. nih.gov

The synthesis of these prodrugs successfully converted the highly toxic cucurbitacin B into compounds that were significantly less toxic to noncancerous cells—in one case, up to 310-fold lower. acs.org In vitro experiments confirmed that the prodrugs efficiently released the parent cucurbitacin B in reductase-overexpressing cancer cells, demonstrating the viability of this targeted delivery approach. nih.govacs.org

Computational Approaches in SAR Analysis and Drug Design

Computational methods are increasingly vital in the study of cucurbitacin glucosides, offering powerful tools for understanding their structure-activity relationships (SAR) and guiding the design of new, more effective derivatives. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide deep insights into the molecular interactions that govern the biological activities of these complex natural products.

Molecular docking simulations are employed to predict the binding orientation and affinity of cucurbitacin glucosides with their protein targets. These studies have been instrumental in elucidating the mechanisms behind their anticancer effects. For instance, docking studies have shown that cucurbitacin glucosides can effectively bind to key proteins involved in cancer progression. One study identified that Cucurbitacin G 2-glucoside and Cucurbitacin H bind efficiently to several key proteins with low global energy. acs.orgnih.gov Another molecular docking study suggested that 2-O-β-glucopyranosyl cucurbitacin B and 2-O-β-glucopyranosyl cucurbitacin D possess potential anticancer activity, with high docking scores. aip.org

These computational models help to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, molecular docking and dynamics simulations revealed that cucurbitacin F 25-acetate is stabilized by hydrophobic interactions, with the C2-OH group showing a more favorable catalytic conformation than the C3-OH group. mdpi.com Such detailed information is crucial for designing derivatives with enhanced binding affinity and selectivity.

Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the chemical structure of cucurbitacin derivatives and their biological activity. nih.govconicet.gov.ar By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested derivatives. nih.govconicet.gov.ar A study on 43 cucurbitacin derivatives against a human lung adenocarcinoma cell line demonstrated that the presence or absence of cytotoxic activity could be described using information from their chemical structures. nih.govconicet.gov.ar The QSAR model indicated that the observed activity might be related to electrophilic attack on cellular structures. nih.govconicet.gov.ar This predictive capability accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

The insights gained from these computational approaches are invaluable for the rational design of novel cucurbitacin glucoside derivatives. By understanding the key structural features required for potent biological activity, researchers can strategically modify the parent molecule to improve its therapeutic properties. This includes enhancing efficacy, reducing toxicity, and optimizing pharmacokinetic profiles. The synergy between computational analysis and synthetic chemistry holds great promise for the development of new anticancer agents based on the cucurbitacin scaffold.

Interactive Data Table: Molecular Docking Studies of Cucurbitacin Glucosides

CompoundTarget Protein(s)Key FindingsReference(s)
Cucurbitacin G 2-glucosideSARS-CoV-2 Mpro, ACE2, RdRp, Helicase, JAK2/STAT3Showed efficient binding to all target proteins with low global energy. acs.orgnih.gov
Cucurbitacin HSARS-CoV-2 Mpro, ACE2, RdRp, Helicase, JAK2/STAT3Demonstrated efficient binding to all target proteins with low global energy. acs.orgnih.gov
2-O-β-glucopyranosyl cucurbitacin BEGFR-TKExhibited a high docking score, suggesting potential anticancer activity. aip.org
2-O-β-glucopyranosyl cucurbitacin DEGFR-TKShowed a high docking score, indicating potential anticancer activity. aip.org
Cucurbitacin F 25-acetateUGT74AC1Stabilized by hydrophobic interactions, with a favorable conformation for glycosylation at C2-OH. mdpi.com
Cucurbitacin DMUC13Formed stable complexes with a binding energy of -7.6 kcal/mol. nih.gov
Cucurbitacin EMyosin 9b, EGFRK, YAPShowed the best ligand-protein interaction with Myosin 9b, with a binding score of -9.1 kJ/mol. tjnpr.orgajol.info

Future Directions and Emerging Research Avenues for Cucurbitacin Glucosides

Discovery of Novel Targets and Signaling Networks

The primary mechanism of action for many cucurbitacins involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3, which is crucial in cell proliferation and survival. nih.govsemanticscholar.org Future research is geared towards identifying novel molecular targets and understanding the broader signaling networks affected by cucurbitacin glucosides.

The complexity of their interactions is highlighted by the differential activity of various cucurbitacins; for example, cucurbitacin Q has been shown to inhibit STAT3 activation, while cucurbitacin A inhibits JAK2. nih.gov Others, like cucurbitacins B, E, and I, inhibit both. nih.gov Research has also pointed to effects on other critical cancer-related pathways, including the MAPK and PI3K/AKT/mTOR pathways. mdpi.commdpi.comnih.gov For instance, cucurbitacin B can regulate the PI3K-AKT pathway in tongue squamous cancer cells, and cucurbitacin E has been shown to inhibit mTOR expression in prostate cancer cells. mdpi.comnih.gov

To unravel these complex mechanisms, modern computational approaches are being integrated into the research pipeline. Network pharmacology, a field that uses bioinformatics and systems biology, is being employed to predict potential targets and understand the multi-target effects of these natural compounds. mdpi.comscilit.comjapsonline.com This approach allows researchers to construct compound-target-disease networks, which can illuminate previously unknown connections and therapeutic possibilities. scilit.comjapsonline.com These in silico predictions are then validated through molecular docking and molecular dynamics simulations, which model the binding affinity and stability of the cucurbitacin-protein interaction, providing a mechanistic foundation for future experimental studies. scilit.com

Application in Complex Biological Systems (e.g., 3D Cell Cultures, Organ-on-a-Chip Models)

To bridge the gap between traditional 2D cell culture and in vivo animal models, research is increasingly turning to more physiologically relevant systems. Three-dimensional (3D) cell cultures, such as spheroids and organoids, are emerging as critical tools. mdpi.comfrontiersin.org These models better mimic the complex cellular interactions, nutrient gradients, and drug penetration challenges of a real tumor microenvironment. mdpi.comfrontiersin.org

Studies have already demonstrated the utility of these models for cucurbitacins. For example, glycosylated cucurbitacins have been tested on epithelial spheroids of colon cancer cell lines (HT29 and Caco-2), showing cytotoxic activity that differs from results in 2D cultures. This highlights the importance of 3D models in obtaining more accurate predictions of a compound's efficacy.

A further step in this direction is the use of organ-on-a-chip (OOAC) technology. frontiersin.org These microfluidic devices can replicate the biochemical and mechanical dynamics of an entire organ, offering a sophisticated platform for disease modeling and drug screening. frontiersin.org While specific studies applying OOAC to cucurbitacin glucoside research are still nascent, this technology represents a significant future avenue. It would allow for the investigation of pharmacokinetics and tissue-specific effects in a highly controlled, human-relevant environment, reducing the reliance on animal models. frontiersin.org

Strategies for Optimizing Efficacy and Selectivity in Preclinical Studies

A major focus of future research is to enhance the therapeutic window of cucurbitacin glucosides—maximizing their efficacy against target cells while minimizing toxicity to healthy cells. Several strategies are being pursued to achieve this.

One key approach is the chemical modification of the natural cucurbitacin structure to create semi-synthetic derivatives with improved properties. nih.gov By understanding the structure-activity relationships—such as how a hydroxyl group at a specific position can influence activity against JAK2 or STAT3—researchers can design new molecules with greater selectivity and reduced toxicity. nih.govnih.gov

Another promising strategy involves the development of novel drug delivery systems. researchgate.netmdpi.com Due to the hydrophobic nature of cucurbitacins, delivering them effectively to tumor sites is a challenge. researchgate.netnih.gov To overcome this, researchers are exploring nanocarrier systems, including polymeric micelles, solid lipid nanoparticles (SLNs), and liposomes. nih.govmdpi.com These systems can improve the solubility, stability, and bioavailability of the compounds. Furthermore, they can be designed for targeted delivery, for instance, by exploiting the enhanced permeability and retention (EPR) effect in tumors, thereby increasing drug accumulation at the target site and reducing systemic side effects. mdpi.com

Finally, exploring synergistic combinations with established chemotherapy drugs is a critical area of research. nih.govsemanticscholar.org Studies have shown that cucurbitacins can enhance the cytotoxic effects of drugs like doxorubicin (B1662922) and docetaxel, potentially allowing for lower doses of these toxic agents and overcoming drug resistance. nih.govsemanticscholar.org

Interdisciplinary Approaches in Natural Product Drug Discovery

The future of drug discovery for cucurbitacin glucosides lies in a deeply integrated, interdisciplinary approach. nih.govmdpi.com This involves a seamless collaboration between experts in various fields.

The process begins with ethnobotany and natural product chemistry for the identification and isolation of novel cucurbitacin glucosides from diverse plant sources. nih.gov This is followed by biotechnology , where techniques like biotransformation using recombinant enzymes can be used to efficiently convert precursor glycosides into more active aglycones, such as producing Cucurbitacin B from its glucoside.

Pharmacology and cell biology are essential for screening these compounds and elucidating their mechanisms of action using advanced models like 3D cell cultures. mdpi.com Simultaneously, computational biology and chemistry play a crucial role through network pharmacology and molecular modeling to predict targets, understand complex interactions, and guide the rational design of new derivatives. scilit.comnih.gov

This multidisciplinary effort, which bridges traditional knowledge with modern technology, is essential for navigating the complexities of natural product research and successfully translating these promising compounds into next-generation therapeutic agents. mdpi.comfrontiersin.org

Interactive Data Table: Biological Activity of Selected Cucurbitacin Glucosides and Aglycones

CompoundBiological ActivityKey Molecular Targets/PathwaysSource Research
Cucurbitacin B/E Glucoside Combination Antioxidant, Free-radical scavenging, Anti-proliferative, Apoptosis induction, G2/M cell cycle arrestp34CDC2/cyclin B1, p-STAT3, p21(WAF) nih.govmdpi.com
Cucurbitacin L 2-O-β-glucoside (CLG) Apoptogenic in colon cancer cells, AntioxidantCaspase-3, Reactive Oxygen/Nitrogen Species
Cucurbitacin I Glucoside Cytotoxic against hepatocellular carcinomaNot specified in detail
Cucurbitacin B Anti-proliferative, Apoptosis induction, Anti-inflammatory, Neuroprotective, Anti-angiogenicJAK/STAT3, Wnt/β-catenin, PI3K-AKT, MAPK mdpi.commdpi.com
Cucurbitacin E Anti-inflammatory, Anti-proliferative, G2/M cell cycle arrestSTAT3, NF-κB, COX mdpi.commdpi.com
Cucurbitacin I Anti-proliferative, Apoptosis inductionJAK2/STAT3 semanticscholar.orgmdpi.com
Cucurbitacin D Anti-proliferative, Apoptosis induction, Autophagy inductionSTAT3, NF-κB mdpi.com

Q & A

Q. What minimal data must be included in publications to enable replication of Cucurbitacin-X-glucoside studies?

  • Methodological Answer : Provide (1) detailed extraction protocols (solvents, equipment), (2) chromatographic conditions (column type, gradient program), (3) spectral parameters (NMR frequency, MS ionization mode), and (4) raw data repositories (e.g., Figshare, Zenodo). Follow journal-specific guidelines for supplementary materials, as outlined in Beilstein Journal of Organic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.